N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that contains both a thiadiazole and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit significant antibacterial and antioxidant activities . This suggests that the compound may interact with bacterial proteins or enzymes, as well as reactive oxygen species in the body.
Mode of Action
It is known that 1,3,4-thiadiazole ring is a very weak base due to the inductive effect of the s and possesses relatively high aromaticity . It is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base . This stability and reactivity could play a role in its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.
Pharmacokinetics
The compound’s molecular weight of 233294 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar compounds have demonstrated significant antibacterial and antioxidant activities . This suggests that the compound may have a protective effect against bacterial infections and oxidative stress.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide. For instance, the 1,3,4-thiadiazole ring is stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base . Therefore, the compound’s activity may be affected by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQHKLRASOLBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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